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Ammonium O,O-dimethyl thiophosphate

Cat. No.: B143413
CAS No.: 40633-14-5
M. Wt: 159.15 g/mol
InChI Key: GIUYHMYPEVIYCM-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus Chemistry and its Subclasses

Organophosphorus chemistry is the study of organic compounds containing phosphorus. wikipedia.org These compounds are diverse in structure and application, playing significant roles primarily in pest control as alternatives to persistent chlorinated hydrocarbons. wikipedia.org While some are highly effective insecticides, others can be extremely toxic to humans. wikipedia.org The definition of an organophosphorus compound can be variable; in industrial and environmental chemistry, it needs to contain an organic substituent but not necessarily a direct phosphorus-carbon bond. wikipedia.org A major portion of pesticides, for instance, falls into this category. wikipedia.org

Phosphorus can exist in various oxidation states, with derivatives of phosphorus(V) and phosphorus(III) being the most common classifications for organophosphorus compounds. wikipedia.org Within this broad field lies the subclass of organothiophosphates. wikipedia.org These are compounds structurally related to inorganic thiophosphates and are characterized by the presence of a sulfur atom, often double-bonded to the phosphorus center (a thiophosphoryl group). wikipedia.orgwikipedia.org The general formula for many common organothiophosphates is (RO)₃₋ₓ(RS)ₓPS, where RO represents an alkoxy group and RS represents a thioalkyl group. wikipedia.org Ammonium (B1175870) O,O-dimethyl thiophosphate, with its dimethyl ester groups, is a key example within this subclass.

Significance of Ammonium O,O-Dimethyl Thiophosphate in Advanced Chemical Research

This compound (CAS Number: 40633-14-5) is a colorless, hygroscopic crystalline solid. It is notable for its high solubility in water and insolubility in organic solvents. Its significance in advanced chemical research stems from its role as a versatile ligand in coordination chemistry. This property facilitates the synthesis of a variety of other organophosphorus compounds.

The compound's ability to form stable complexes with metal ions makes it valuable in the fields of catalysis and materials science. The mechanism of action often involves its function as a chelating agent, forming stable complexes with metal ions which can, in turn, influence processes like enzyme activity.

Research has outlined several synthetic routes for its preparation. A common laboratory method involves the reaction of dimethyl phosphite (B83602) with sulfur in the presence of a base like triethylamine (B128534). Industrially, it can be produced by reacting dimethyl phosphite with sulfur and ammonium hydrogen carbonate under reflux conditions. The compound can undergo several types of chemical reactions, including oxidation to form dimethyl thiophosphate oxide, substitution with alkyl halides to yield S-alkylated products, and hydrolysis to form dimethyl phosphoric acid and hydrogen sulfide (B99878).

Table 1: Properties of this compound

Property Value
CAS Number 40633-14-5
Molecular Formula C₂H₁₀NO₃PS
Molar Mass 159.14 g/mol
Appearance Colorless, hygroscopic crystalline solid
Melting Point 134°C
Relative Density 1.1–1.15
Solubility Highly water-soluble; insoluble in organic solvents

| pH (in solution) | 8–9 |

Overview of Related Thiophosphate and Dithiophosphate (B1263838) Compounds in Academic Literature

The study of this compound is enriched by understanding related compounds, which include other thiophosphates and, notably, dithiophosphates. Thiophosphates are a class of compounds or anions with the general formula PS₄₋ₓOₓ³⁻, where organic groups can be attached to the oxygen or sulfur atoms. wikipedia.org

A closely related compound is O,O-Diethyl Thiophosphate Ammonium Salt, which is utilized in the synthesis of novel phosphorothioates and phosphorodithioates. scbt.com

Dithiophosphates contain two sulfur atoms attached to the phosphorus atom, with a general formula of [PO₂S₂]³⁻. wikipedia.org These compounds have found significant applications. For instance, Ammonium O,O-dimethyl dithiophosphate is used as an insecticide. chemicalbook.com Its diethyl counterpart, Ammonium diethyl dithiophosphate, serves as a source for the dithiophosphate ligand in preparing complexes used as oil additives. wikipedia.org

Perhaps the most commercially significant related compounds are the Zinc dialkyldithiophosphates (ZDDPs). wikipedia.orgwikipedia.org These are coordination complexes, not salts, that are soluble in nonpolar solvents and are produced on a large scale for use as antiwear additives in motor oils. wikipedia.orgwikipedia.org The synthesis of ZDDPs involves reacting a dithiophosphoric acid with zinc oxide. wikipedia.org The dithiophosphoric acids themselves are typically formed by the reaction of phosphorus pentasulfide with various alcohols, which allows for tuning the properties of the final ZDDP product. wikipedia.org The wide-ranging applications of these related compounds in areas from agriculture to the automotive industry highlight the versatility of the thiophosphate and dithiophosphate functional groups. wikipedia.orgresearchgate.net

Table 2: Comparison of Related Thiophosphate and Dithiophosphate Compounds

Compound Name Chemical Formula Key Application/Use
This compound C₂H₁₀NO₃PS Ligand in coordination chemistry, synthesis intermediate.
O,O-Diethyl Thiophosphate Ammonium Salt C₄H₁₄NO₃PS Synthesis of novel phosphorothioates and phosphorodithioates. scbt.com
Ammonium O,O-dimethyl dithiophosphate C₂H₁₀NO₂PS₂ Insecticide. chemicalbook.com
Ammonium diethyl dithiophosphate C₄H₁₄NO₂PS₂ Source of dithiophosphate ligands for oil additives. wikipedia.org

| Zinc dialkyldithiophosphates (ZDDPs) | Zn[(S₂P(OR)₂]₂ | Antiwear additives in lubricants. wikipedia.orgwikipedia.org |

Table 3: List of Mentioned Chemical Compounds

Compound Name
3,4-dimethylpyrazole-phosphate (DMPP)
Alkyl halides
Alumina (B75360)
Amifostine
Amiton
Ammonia (B1221849)
Ammonium acetate (B1210297)
Ammonium diethyl dithiophosphate
Ammonium hydrogen carbonate
Ammonium O,O-dimethyl dithiophosphate
This compound
Barium dithiophosphate
Chlorpyrifos
Dithiophosphoric acid
Fomivirsen
Hydrogen sulfide
Malathion (B1675926)
Mipomersen
O,O-Diethyl Thiophosphate Ammonium Salt
Oblimersen
Phosphorus pentasulfide
Phosphocysteamine
Sarin
Sodium dithiophosphate
Sulfuric acid
Triethylamine
VX (nerve agent)
Zinc dialkyldithiophosphates (ZDDPs)
Zinc oxide
alicaforsen
dimethyl phosphoric acid
dimethyl phosphite

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H10NO3PS B143413 Ammonium O,O-dimethyl thiophosphate CAS No. 40633-14-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

40633-14-5

Molecular Formula

C2H10NO3PS

Molecular Weight

159.15 g/mol

IUPAC Name

azane;hydroxy-dimethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C2H7O3PS.H3N/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);1H3

InChI Key

GIUYHMYPEVIYCM-UHFFFAOYSA-N

SMILES

COP(=S)([O-])OC.[NH4+]

Canonical SMILES

COP(=S)(O)OC.N

Other CAS No.

40633-14-5

Related CAS

1112-38-5 (Parent)

Synonyms

Phosphorothioic Acid O,O-Dimethyl Ester Ammonium Salt;  Ammonium Methyl Phosphorothioate;  Phosphorothioic Acid O,O-Dimethyl Ester Ammonium Salt;  Ammonium O,O-Dimethyl Phosphorothioate;  Ammonium O,O-Dimethyl Thiophosphate;  Ammonium Dimethyl Phosphoroth

Origin of Product

United States

Synthetic Methodologies and Derivatization of Ammonium O,o Dimethyl Thiophosphate

Chemical Synthesis Pathways and Reaction Conditions

The synthesis of ammonium (B1175870) O,O-dimethyl thiophosphate can be achieved through several distinct chemical routes, each with specific reaction conditions and advantages.

Synthesis via Reaction of Dimethyl Phosphite (B83602) with Sulfur in the Presence of a Base

A common laboratory-scale synthesis involves the reaction of dimethyl phosphite with elemental sulfur. This reaction is typically facilitated by the presence of a base, such as triethylamine (B128534), and is often carried out under reflux conditions. A solvent mixture, for instance, ethyl acetate (B1210297) and diethyl ether, is commonly employed to provide a suitable reaction medium. In an industrial setting, a variation of this method utilizes ammonium hydrogen carbonate as the base, with the reaction mixture being heated under reflux to yield the desired product, which is then isolated through crystallization and purification.

Two-Step Synthetic Approaches (e.g., from Phosphorus Pentasulfide)

An alternative synthetic strategy involves a two-step process starting from phosphorus pentasulfide (P₄S₁₀). In the first step, phosphorus pentasulfide reacts with methanol (B129727) in a suitable solvent. This reaction forms O,O-dimethyl hydrogen dithiophosphate (B1263838). The choice of a non-polar solvent is critical to minimize the occurrence of side reactions. The subsequent step involves the ammoniation of the O,O-dimethyl hydrogen dithiophosphate intermediate with ammonia (B1221849) gas (NH₃) to produce the final ammonium O,O-dimethyl thiophosphate salt. Key parameters for this process include maintaining the temperature between 20–40°C to prevent thermal degradation and using an excess of ammonia to ensure complete neutralization of the intermediate acid. The purity of the final product can be further improved by recrystallization from an ethanol-water mixture.

Conversion Routes from Precursor Compounds (e.g., O,O-dimethyl thiophosphoryl chloride)

This compound can also be synthesized from precursor compounds like O,O-dimethyl thiophosphoryl chloride. google.comgoogle.com This method involves the reaction of O,O-dimethyl thiophosphoryl chloride with ammonia. google.comgoogle.com The synthesis of the O,O-dimethyl thiophosphoryl chloride precursor itself can be achieved by reacting phosphorus trichloride (B1173362) with anhydrous methanol to produce trimethyl phosphite. The trimethyl phosphite is then reacted with phosphorus trichloride to generate O,O-dimethyl phosphorus monochloride, which upon the addition of sulfur, yields O,O-dimethyl thiophosphoryl chloride. google.comgoogle.com This chloride is then separated and reacted with ammonia water to produce crude O,O-dimethyl thiophosphoryl amide, which can be further purified. google.comgoogle.com

Synthesis of Isotopically Labeled this compound (e.g., Carbon-13 Labeled)

The synthesis of isotopically labeled versions of this compound is crucial for various research applications, such as tracking metabolic pathways and reaction mechanisms. For instance, the preparation of fully protected labeled diisopropylamino-beta-cyanoethyl-[1'-¹³C]ribonucleoside phosphoramidites has been described. nih.gov This method utilizes a regioselective 2'-O-silylation, through a 3',5'-O-di-tert-butylsilanediyl protection, for the synthesis of [1'-¹³C]ribonucleoside phosphoramidite (B1245037) units. nih.gov While this specific example relates to ribonucleoside phosphoramidites, the principles of isotopic labeling can be adapted for the synthesis of this compound by using appropriately labeled starting materials, such as ¹³C-labeled methanol, in the synthetic pathways described previously.

Industrial Production Processes and Optimization Strategies

The large-scale production of ammonium thiophosphates, including the O,O-dimethyl variant, requires optimized processes to ensure efficiency, cost-effectiveness, and product quality.

Large-Scale Synthetic Techniques for Ammonium Thiophosphates

On an industrial scale, ammonium thiophosphates are often preferred for agrochemical synthesis due to their cost-effective production and stability. The manufacturing process for ammonium thiosulfate (B1220275), a related compound, involves reacting ammonium sulfite (B76179) with sulfur at temperatures between 85 and 110 °C. wikipedia.org Another industrial process for producing ammonium thiosulfate involves the continuous reaction of hydrogen sulfide (B99878) (H₂S), sulfur dioxide (SO₂), and ammonia (NH₃). google.com This involves a first absorption step where SO₂ reacts with ammonia and a circulating aqueous solution of ammonium hydrogen sulfite, followed by a second absorption step where the resulting solution reacts with H₂S and ammonia to produce ammonium thiosulfate. google.com While these examples are for ammonium thiosulfate, similar principles of continuous processing and optimized reaction conditions are applied to the large-scale synthesis of other ammonium thiophosphates like this compound. The industrial synthesis often involves the reaction of dimethyl phosphite with sulfur and ammonium hydrogen carbonate under reflux, followed by crystallization and purification of the product.

Data Tables

Table 1: Synthesis Methods for this compound

Starting Materials Key Reagents/Conditions Intermediate(s) Reference(s)
Dimethyl phosphite, SulfurBase (e.g., triethylamine, ammonium hydrogen carbonate), RefluxNone
Phosphorus pentasulfide, MethanolNon-polar solvent, Ammonia gas (NH₃), 20–40°CO,O-dimethyl hydrogen dithiophosphate
O,O-dimethyl thiophosphoryl chlorideAmmoniaNone google.comgoogle.com

Table 2: Industrial Production Parameters for Ammonium Thiophosphates

Process Key Reactants Temperature Range Key Features Reference(s)
Ammonium Thiosulfate ProductionAmmonium sulfite, Sulfur85–110 °CDirect reaction wikipedia.org
Continuous Ammonium Thiosulfate ProductionH₂S, SO₂, NH₃Not specifiedMulti-step absorption process google.com
This compound ProductionDimethyl phosphite, Sulfur, Ammonium hydrogen carbonateRefluxCrystallization and purification

Optimization of Reaction Parameters for Enhanced Yield and Purity

The synthesis of this compound and its analogues is a well-documented process, with research focusing on optimizing reaction parameters to maximize both the yield and purity of the final product. A common synthetic route involves the reaction of a dialkyl phosphite with sulfur in the presence of a base.

In one established method, O,O-dimethyl dithiophosphoric acid is first synthesized by reacting phosphorus pentasulfide (P₄S₁₀) with methanol. This intermediate is then neutralized with ammonia gas to produce the final ammonium salt. For this process, key parameters that require careful control include the choice of solvent, temperature, and the stoichiometry of the reactants. To minimize side reactions, non-polar solvents are often preferred. Temperature control is critical, typically maintained between 20–40°C to prevent thermal degradation of the product. Ensuring an excess of ammonia during the neutralization step is crucial for the complete conversion to the ammonium salt. Subsequent purification is often achieved through recrystallization, commonly using ethanol-water mixtures to obtain a product of high purity.

An alternative and efficient large-scale synthesis has been developed for the closely related analogue, ammonium O,O'-diethyl thiophosphate, which provides insights applicable to the dimethyl derivative. This method involves the reaction of diethyl phosphite with sulfur in the presence of ammonium hydrogen carbonate. The reaction is conducted under reflux conditions in a mixed solvent system of ethyl acetate and diethyl ether (1:1 ratio), which has been shown to produce the target compound in quantitative yield. beilstein-journals.org

The table below summarizes key parameters and their impact on the synthesis.

ParameterConditionPurpose/OutcomeSource
Reactants Dimethyl phosphite, Sulfur, Base (e.g., Triethylamine, Ammonium Hydrogen Carbonate)Primary synthesis pathway beilstein-journals.org
Temperature 20–40°C (for P₄S₁₀ route); Reflux (for phosphite route)Avoid thermal degradation; Drive reaction to completion beilstein-journals.org
Solvent Non-polar solvents; Ethyl acetate/Diethyl ether mixtureMinimize side reactions; Facilitate reaction and isolation beilstein-journals.org
Stoichiometry Excess ammonia gas for neutralizationEnsures complete formation of the ammonium salt
Purification Recrystallization (e.g., in Ethanol-Water)Enhance final product purity

Management of Exothermic Reaction Conditions in Industrial Synthesis

The synthesis of thiophosphates can be exothermic, presenting a significant challenge in industrial-scale production where thermal control is paramount for safety and process efficiency. The reaction of phosphorus pentasulfide with alcohols or the sulfurization of phosphites can release substantial heat, which, if not properly managed, could lead to thermal runaway, a dangerous increase in reaction temperature and pressure. mdpi.com

Industrial chemical reactors are equipped with sophisticated cooling systems, such as external jackets or internal cooling coils, to dissipate the heat generated during the reaction. The controlled, gradual addition of reagents is another critical strategy to manage the rate of heat evolution. mdpi.com

For highly exothermic processes, continuous flow synthesis offers a safer and more efficient alternative to traditional batch processing. researchgate.net In a flow reactor, the small volume allows for a much higher surface-area-to-volume ratio, enabling rapid and efficient heat exchange. researchgate.net This superior temperature control minimizes the risk of thermal runaway and can lead to improved product consistency and yield. researchgate.net Other advanced methods for managing exotherms include the use of micro-phase change materials (microPCMs) that can absorb latent heat or the integration of sequential reactions where an exothermic step is coupled with an endothermic one. mdpi.comresearchgate.net

Derivatization for Advanced Chemical Entities

This compound is a versatile precursor for the synthesis of more complex molecules, owing to the reactive nature of its thiophosphate anion.

The thiophosphate anion is an ambident nucleophile, meaning it has two potential sites for reaction: the sulfur atom and the oxygen atom. However, its reaction with soft electrophiles, such as alkyl halides, overwhelmingly favors the sulfur atom. Studies on the reaction of ammonium O,O'-diethyl thiophosphate with benzyl (B1604629) halides and tosylates in various solvents have shown that S-alkylation is the exclusive outcome. beilstein-journals.orgnih.govnih.govresearchgate.net This high selectivity makes the ammonium salt an excellent starting material for the synthesis of S-alkylated phosphorothioates, which are an important class of compounds. nih.gov

Electrophile (Soft)ProductReaction TypeSource
Benzyl BromideS-benzyl O,O'-diethyl phosphorothioate (B77711)S-alkylation beilstein-journals.org
Benzyl ChlorideS-benzyl O,O'-diethyl phosphorothioateS-alkylation beilstein-journals.org
Benzyl TosylateS-benzyl O,O'-diethyl phosphorothioateS-alkylation beilstein-journals.org

The O,O-dimethyl thiophosphate anion is an effective ligand in coordination chemistry. As a monoanionic ligand with soft donor characteristics, it readily forms stable complexes with transition metals and other metal ions. researchgate.net These ligands are part of the broader phosphor-1,1,-dithiolate class and are known to coordinate with a wide array of metals. researchgate.netst-andrews.ac.uk The coordination typically occurs through the sulfur atoms, allowing the thiophosphate to act as a chelating agent. The synthesis of these metal complexes is generally straightforward, often involving the reaction of the ammonium thiophosphate salt with a suitable metal salt in an organic solvent. researchgate.net This coordination ability is valuable in the fields of catalysis and materials science.

This compound is a key building block for a variety of other organophosphorus compounds. Its anion, O,O-dimethyl dithiophosphate, is a direct precursor in the industrial production of widely used organophosphate pesticides, including malathion (B1675926) and dimethoate (B1670662). nih.gov

Furthermore, synthetic methods have been developed to produce various phosphorothioate and phosphorodithioate (B1214789) analogues from thiophosphate salts. nih.govrsc.org For instance, a general and efficient one-pot method for synthesizing phosphorothioates involves the reaction of alkyl halides with a mixture of diethyl phosphite, sulfur, and triethylamine on an alumina (B75360) support, proceeding through a triethylammonium (B8662869) O,O'-diethyl thiophosphate intermediate. beilstein-journals.orgnih.gov This highlights the utility of the thiophosphate core in constructing a diverse library of related phosphorus-sulfur compounds.

The reactivity of this compound can be tuned through chemical modification for specific research purposes. A key example is the differential reactivity of the thiophosphate anion towards hard and soft electrophiles. While soft electrophiles lead to S-alkylation, the reaction with a hard electrophile like benzoyl chloride results in O-acylation, forming a benzoyl O,O'-diethyl phosphorothioate. beilstein-journals.orgnih.gov This predictable shift in reactivity allows chemists to selectively target either the oxygen or sulfur atom.

In some cases, the cation itself is modified to influence the reaction's outcome. For example, when reacting with benzoyl chloride, the ammonium cation of the thiophosphate salt can lead to the formation of benzamide (B126) as a major byproduct. beilstein-journals.orgnih.gov By replacing the ammonium ion with a triethylammonium ion, this side reaction is prevented, and the desired O-acylation product is obtained cleanly. beilstein-journals.orgnih.gov Such modifications are crucial for designing targeted synthetic routes and exploring new applications, such as developing materials with enhanced fire resistance or creating novel chelating agents for environmental remediation.

Chemical Reactivity and Transformation Studies of Ammonium O,o Dimethyl Thiophosphate

Hydrolytic Degradation Pathways

The hydrolysis of ammonium (B1175870) O,O-dimethyl thiophosphate is a significant degradation route, heavily influenced by the pH of the aqueous environment. This process involves the cleavage of the thiophosphate ester bonds.

Influence of pH on Hydrolysis Kinetics and Mechanisms

The stability of ammonium O,O-dimethyl thiophosphate in aqueous solutions is markedly dependent on pH. Hydrolysis is observed to occur under both acidic and basic conditions. In acidic solutions with a pH below 4, the hydrolysis of the thiophosphate ester bond is promoted. Conversely, in alkaline environments with a pH above 9, the deprotonation of the ammonium ion can lead to destabilization of the salt, which may also facilitate degradation.

The mechanism of hydrolysis for phosphorothioate (B77711) esters can vary depending on the specific ester and the reaction conditions. For some related monoesters, the hydrolysis proceeds through a dissociative mechanism (DN + AN), which is accelerated by the substitution of sulfur for oxygen. nih.gov This is in contrast to phosphate (B84403) esters which may follow an associative (ANDN) pathway. nih.gov The rate of hydrolysis is generally subject to catalysis by both acids and bases. nih.gov While specific kinetic data for this compound is not extensively available, studies on related organophosphorus compounds, such as O,O-diethyl and O,O-dimethyl-O-p-nitrophenyl thiophosphonate, indicate that alkaline hydrolysis is a bimolecular reaction.

A study on the biodegradation of the related compound, O,O-dimethyl dithiophosphate (B1263838) ammonium salt, found an optimal pH range of 6.5-7.0 for degradation by activated sludge, highlighting the role of biological processes in its environmental fate. nih.gov

Identification of Hydrolysis Products (e.g., Dimethyl Phosphoric Acid, Hydrogen Sulfide)

The hydrolytic breakdown of this compound results in the formation of two primary products. epa.gov Cleavage of the P-S and P-O bonds leads to the generation of dimethyl phosphoric acid and hydrogen sulfide (B99878). epa.gov The identification of these products is crucial for understanding the environmental impact and the ultimate fate of the parent compound.

Identified Hydrolysis Products of this compound

Precursor Compound Hydrolysis Product 1 Hydrolysis Product 2
This compound Dimethyl phosphoric acid Hydrogen sulfide

This table summarizes the primary products formed during the hydrolytic degradation of this compound.

Oxidation Reactions and Resultant Products (e.g., Dimethyl Thiophosphate Oxide)

This compound is susceptible to oxidation, primarily at the sulfur atom. This reaction leads to the formation of dimethyl thiophosphate oxide. epa.gov Common laboratory and industrial oxidizing agents such as hydrogen peroxide and nitric acid can facilitate this transformation. epa.gov The oxidation of the phosphorothioate group is a critical reaction, as it can alter the biological activity and toxicity of the compound. Studies on the oxidation of phosphorothioate modifications in DNA have shown that they can be labile under oxidative stress, leading to desulfurization. nih.gov

Nucleophilic Interactions and Substitution Reactions

The phosphorus atom in this compound is an electrophilic center and is thus a target for nucleophiles. The compound can participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides, leading to the formation of S-alkylated products. epa.gov Furthermore, the thiophosphate moiety can act as a ligand in coordination chemistry, forming stable complexes with various metal ions.

The mechanism of nucleophilic substitution at a thiophosphoryl (P=S) center can be complex, potentially proceeding through either a concerted mechanism with a single transition state or a stepwise pathway involving a pentacoordinate intermediate. nih.gov Studies on related compounds, such as O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate, have suggested a concerted mechanism for reactions with oxygen nucleophiles.

Thermodynamic and Kinetic Stability Assessments

This compound is described as a hygroscopic and temperature-sensitive solid. chemicalbook.comchemicalbook.com For practical storage, a temperature of -20°C is noted to ensure longevity, highlighting its thermal lability at ambient temperatures. Long-term storage often requires much lower temperatures, such as -86°C, under an inert atmosphere to prevent degradation. chemicalbook.comchemicalbook.com

Comparative Activation Parameters for the Hydrolysis of p-Nitrophenyl Phosphate (pNPP) and p-Nitrophenyl Phosphorothioate (pNPPT) Dianions in Water

Compound ΔH‡ (kcal/mol) TΔS‡ (kcal/mol at 298 K) ΔG‡ (kcal/mol at 298 K)
pNPP 30.6 -5.6 36.2
pNPPT 37.0 4.8 32.2

Data from a study on related p-nitrophenyl esters, illustrating the thermodynamic differences upon sulfur substitution. This data is not for this compound directly but provides insight into the thermodynamic stability of the phosphorothioate functional group. nih.gov

This table demonstrates that for these related compounds, the phosphorothioate has a higher enthalpy of activation but a more favorable entropy of activation for hydrolysis compared to the phosphate analog.

Advanced Spectroscopic and Crystallographic Characterization of Ammonium O,o Dimethyl Thiophosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of ammonium (B1175870) O,O-dimethyl thiophosphate, providing detailed insights into the connectivity and environment of its constituent atoms.

¹H, ¹³C, and ³¹P NMR Spectral Analysis for Phosphorus Environments and Substituents

The multinuclear NMR analysis of ammonium O,O-dimethyl thiophosphate offers a complete picture of its structure. The ³¹P NMR spectrum is particularly diagnostic for identifying the thiophosphate moiety. Typically, the phosphorus-31 nucleus in thiophosphate groups resonates in the downfield region of the spectrum, with chemical shifts (δ) appearing around 50–60 ppm . This characteristic shift is indicative of the phosphorus atom being bonded to both oxygen and sulfur.

Proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy resolve the signals from the methyl and ammonium groups within the molecule . The protons of the two methoxy (B1213986) groups attached to the phosphorus atom are chemically equivalent and typically appear as a doublet in the ¹H NMR spectrum due to coupling with the phosphorus nucleus. The ammonium protons are also observable, though their chemical shift and signal shape can be influenced by factors such as solvent and concentration.

The ¹³C NMR spectrum will show a single resonance for the equivalent methyl carbons, with its chemical shift influenced by the adjacent oxygen and phosphorus atoms. The coupling between the carbon-13 nucleus and the phosphorus-31 nucleus provides further structural confirmation.

NucleusTypical Chemical Shift (ppm)MultiplicityCoupling Constant (J)Assignment
³¹P50 - 60 Singlet-P=S
¹H3.5 - 4.0Doublet³JP-H ≈ 10-15 HzO-CH₃
¹H~7.0 (variable)Singlet (broad)-NH₄⁺
¹³C50 - 55Doublet²JP-C ≈ 5-10 HzO-CH₃

Table 1: Representative NMR data for this compound. Note: Specific chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Interpretation of Chemical Shifts for Molecular Structure and Stereochemistry

The precise chemical shifts observed in the NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed understanding of the molecular structure. Theoretical calculations, such as those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in interpreting these shifts researchgate.netrsc.org. For organophosphorus compounds, the paramagnetic tensor and the d-orbital population on the phosphorus atom are major contributors to the ³¹P NMR chemical shift researchgate.net.

The chemical shift of the phosphorus nucleus in thiophosphates is significantly influenced by the nature of the substituents on the phosphorus atom and the solvent rsc.org. The replacement of a P=O bond with a P=S bond generally leads to a significant downfield shift in the ³¹P NMR spectrum. This is attributed to changes in the electronic structure and the spin-orbit coupling effects introduced by the heavier sulfur atom rsc.org. Computational models that include these relativistic effects and explicit solvent interactions are crucial for accurately predicting and interpreting the experimental ³¹P NMR chemical shifts in thiophosphates rsc.orgresearchgate.net.

The stereochemistry of related organophosphorus compounds, such as dioxaphosphinanes, has been successfully elucidated by analyzing NMR coupling constants (³JHH, ³JHP, ⁴JHP, and ³JCP) researchgate.net. These coupling constants often follow a Karplus-type relationship with dihedral angles, allowing for the determination of the preferred conformation in solution researchgate.net.

Application of Isotopic Labeling in NMR Studies

Isotopic labeling is a powerful technique to simplify complex NMR spectra and to probe specific sites within a molecule. While extensively used in the study of large biomolecules, the principles are equally applicable to smaller molecules like this compound. For instance, the synthesis of O,O-Dimethyl Dithiophosphate-¹³C₂ Ammonium salt allows for direct observation of the carbon backbone and precise measurement of carbon-phosphorus coupling constants lgcstandards.com.

In more complex systems, selective isotopic enrichment, such as with ¹⁵N, can be used to study the ammonium cation and its interactions with the thiophosphate anion. The use of ¹⁵N-labeled ammonium chloride as a precursor in synthesis would enable the acquisition of ¹⁵N NMR spectra, providing direct information about the nitrogen environment rsc.org. This approach, coupled with proton NMR, can reveal details about hydrogen bonding and ion-pairing in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and bonding.

Identification of Characteristic P=S and P-O-C Stretching Vibrations

The vibrational spectrum of this compound is characterized by several key absorption bands that are diagnostic for its functional groups . The P=S (thiophosphoryl) stretching vibration is a particularly important feature. This bond typically gives rise to a moderately intense band in the infrared spectrum in the region of 650–750 cm⁻¹ . The exact position of this band can be influenced by the electronegativity of the substituents on the phosphorus atom.

The P-O-C (phosphorus-oxygen-carbon) linkages also produce strong and characteristic vibrations. The asymmetric and symmetric stretching modes of the P-O-C group are typically observed in the region of 950–1050 cm⁻¹ in the IR spectrum . The analysis of the IR spectrum of the related compound methamidophos (B33315) also shows characteristic absorbances for P-O-C and P=O moieties nih.gov.

The presence of the ammonium cation (NH₄⁺) is confirmed by its characteristic bending and stretching vibrations. The ν₄ bending mode of the ammonium ion is typically observed around 1400-1500 cm⁻¹ in the infrared spectrum.

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityAssignment
P=S stretch650 - 750 MediumThiophosphoryl group
P-O-C stretch950 - 1050 StrongPhosphoester linkage
NH₄⁺ bend (ν₄)~1432StrongAmmonium ion
CH₃ rock/bend~1300-1450MediumMethyl groups
C-H stretch~2800-3000Medium-WeakMethyl groups
NH₄⁺ stretch (ν₃)~3194StrongAmmonium ion

Table 2: Characteristic Infrared Absorption Bands for this compound.

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for studying the conformational isomers of molecules. By analyzing the vibrational spectra, often in combination with computational methods, it is possible to determine the most stable conformation and to study the barriers to internal rotation. For organophosphorus compounds, the low-frequency torsional modes are particularly sensitive to conformational changes nih.govacs.org.

The conformational analysis of related cyclic organophosphorus compounds, such as dioxaphosphinanes, has shown that the chair conformation is often preferred researchgate.net. The vibrational spectra of these compounds are sensitive to the axial or equatorial orientation of substituents on the phosphorus atom.

For flexible molecules like this compound, different rotational isomers (rotamers) may exist due to rotation around the P-O and O-C bonds. The vibrational spectra of the different conformers will exhibit subtle but measurable differences in their band positions and intensities. By comparing the experimental spectra with the calculated spectra for different possible conformers, the most likely conformation in the gas phase or in solution can be determined nih.goviu.edu.sa. This approach has been successfully applied to identify individual conformers in other small organic molecules rsc.org. The study of methyl torsional frequencies and barriers to internal rotation in related CH₃PXY₂ compounds provides a framework for understanding the dynamic behavior of the methyl groups in this compound nih.govacs.org.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) stands as a powerful analytical technique for the identification and quantification of chemical compounds. In the context of this compound and related substances, MS, particularly when coupled with liquid chromatography (LC-MS/MS), provides high specificity and sensitivity for analysis.

Use as an Internal Standard in Mass Spectrometry Analysis

In quantitative mass spectrometry, internal standards are crucial for correcting analytical variability and matrix effects, which are interferences from other components in a sample. Stable-isotope-labeled (SIL) analogues of the analyte are considered the gold standard for internal standards because they co-elute with the analyte and behave nearly identically during extraction, ionization, and fragmentation, but are distinguishable by their mass. researchgate.net

For the quantification of O,O-dimethyl thiophosphate (DMTP), the anionic component of the title salt, its deuterated form, Dimethyl thiophosphate-d6 (DMTP-d6), is commonly employed as an internal standard in LC-MS/MS methods. nih.gov Spiking a sample with a known quantity of the SIL-IS allows for the accurate determination of the native analyte's concentration by normalizing the peak area of the analyte to that of the standard. researchgate.netnih.gov This approach effectively compensates for signal suppression or enhancement caused by the sample matrix, thereby significantly improving the reproducibility and reliability of the measurements. researchgate.net The use of SIL-IS is a widespread practice in measuring organophosphate metabolites in various biological and environmental matrices. nih.govlumiprobe.com

Table 1: Examples of Internal Standards in Organophosphate Analysis

Internal StandardAnalyteApplication Notes
Dimethyl thiophosphate-d6 (DMTP-d6)Dimethyl thiophosphate (DMTP)Used to correct for matrix effects in LC-MS/MS quantification of organophosphate metabolites. nih.gov
Diethyl phosphate-d10 (DEP-d10)Diethyl phosphate (B84403) (DEP)Employed in methods for analyzing dialkylphosphate (DAP) urinary markers. nih.gov
Dibutylphosphate (DBP)Various DialkylphosphatesHas been used as an internal standard for the analysis of multiple DAPs in biological samples. researchgate.net

Identification of Chemical Transformation and Degradation Products

This compound, like other organophosphorus compounds, can undergo transformation and degradation, yielding various metabolites. The primary degradation products are dialkylphosphates (DAPs), such as dimethylphosphate (DMP) and the parent O,O-dimethyl thiophosphate (DMTP) itself, which can be monitored as biomarkers of exposure. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for identifying and quantifying these degradation products. nih.govresearchgate.net The analysis typically involves:

Extraction: An efficient extraction of the metabolites from the sample matrix. Alkaline extraction conditions, for instance using methanol (B129727) with ammonium hydroxide (B78521), have been shown to yield high recovery rates for DAPs from complex matrices. nih.gov

Chromatographic Separation: The sample extract is injected into a liquid chromatograph, where the different metabolites are separated over time on a column, such as a C18 column. researchgate.net

Mass Spectrometric Detection: As the separated compounds elute from the LC column, they are ionized (commonly via negative ion electrospray ionization, ESI-) and detected by the mass spectrometer. nih.gov Quantification is achieved using Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte. researchgate.net

This methodology allows for the precise and simultaneous measurement of multiple degradation products, confirming their structure and concentration even at low levels. researchgate.net

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing definitive information on molecular structure, bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Structure Determination

The complete solid-state structure of this compound can be elucidated through single-crystal X-ray diffraction. This technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. rsc.org

For sensitive compounds, the crystal is typically mounted on a diffractometer and maintained at a low temperature (e.g., 150-200 K) in an inert stream of nitrogen gas to minimize thermal motion and potential degradation during data collection. ncl.ac.uk The analysis of the diffraction data confirms the tetrahedral geometry around the central phosphorus atom and provides precise measurements of the P=S, P-O, and O-C bond lengths and angles.

Analysis of Intermolecular Interactions (e.g., N—H···S Hydrogen Bonding)

The crystal structure of this compound is stabilized by a network of intermolecular interactions, most notably hydrogen bonds. The ammonium cation (NH₄⁺) acts as a hydrogen bond donor, while the sulfur and oxygen atoms of the O,O-dimethyl thiophosphate anion serve as acceptors. Of particular significance are the N—H···S hydrogen bonds.

Studies on analogous compounds and model systems reveal that N—H···S interactions, while partially electrostatic, have a significant dispersion (van der Waals) energy component. nih.gov Though often considered weaker than their N—H···O or O—H···O counterparts, N—H···S bonds are highly directional and play a critical role in defining the crystal lattice. nih.govnih.gov In the crystal structure, each ammonium ion typically forms multiple charge-assisted N—H···S hydrogen bonds with surrounding thiophosphate anions, creating a robust three-dimensional network that holds the ions together. wikipedia.orgresearchgate.net

Elucidation of Crystal Packing and Structural Motifs (Referencing Analogues)

The crystal packing of this compound is dictated by the efficient arrangement of its constituent ions, driven by the hydrogen bonding network. By examining analogous structures, such as Ammonium diethyl dithiophosphate (B1263838), a clear structural motif can be inferred. In the crystal of Ammonium diethyl dithiophosphate, the ammonium cation is connected to four separate diethyl dithiophosphate anions through N—H···S hydrogen bonds. wikipedia.org

Computational Chemistry and Theoretical Modeling of Ammonium O,o Dimethyl Thiophosphate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modeling the intrinsic properties of the O,O-dimethyl thiophosphate anion and its interaction with the ammonium (B1175870) cation. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for studying organophosphorus compounds due to its favorable balance of accuracy and computational cost. longdom.org For Ammonium O,O-dimethyl thiophosphate, DFT is employed to perform geometry optimization, a process that locates the minimum energy arrangement of the atoms, thus predicting the molecule's three-dimensional structure. researchgate.net

This optimized geometry is crucial as it represents the most stable conformation of the molecule and serves as the foundation for calculating other properties. For instance, DFT calculations can be used to determine bond dissociation energies (BDEs) for the P-S and P-O bonds. This data can help in predicting the molecule's susceptibility to hydrolysis. The process involves calculating the energies of the optimized molecule and its corresponding dissociation fragments. Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to understanding the molecule's chemical reactivity and electronic transitions. longdom.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. rsc.org These methods, such as Møller-Plesset perturbation theory (MP2), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties, making them suitable for benchmarking results obtained from other methods. acs.orgrsc.orgrsc.org

In the study of organophosphorus compounds, ab initio molecular orbital methods have been applied to investigate complex interactions and conformational energies. rsc.orgacs.org For a molecule like this compound, high-accuracy ab initio calculations could provide precise values for interaction energies between the ammonium cation and the thiophosphate anion, as well as definitive predictions of rotational energy barriers and charge distributions. rsc.org While full ab initio molecular dynamics simulations have been used to study bulk liquid structures of organophosphorus compounds, static calculations on single molecules are more common for achieving high-accuracy predictions of electronic properties. osti.govaip.org

The accuracy of DFT and ab initio calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. youtube.com

Exchange-Correlation Functionals: The functional approximates the exchange and correlation energy, which accounts for the complex quantum mechanical interactions between electrons. For organophosphorus compounds, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are popular choices. The B3LYP and PBE0 functionals are commonly used and have been shown to provide reliable results for geometries and spectroscopic properties of related molecules. researchgate.netbeilstein-journals.orgnih.gov

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. wikipedia.org The quality of a basis set is often described by its zeta-value (e.g., double-zeta, triple-zeta). For anions and molecules containing sulfur, such as the O,O-dimethyl thiophosphate anion, the inclusion of specific types of functions is crucial:

Polarization functions (e.g., denoted by * or (d,p)): These allow for anisotropy in the electron distribution, which is essential for accurately describing chemical bonds. youtube.comwikipedia.org

Diffuse functions (e.g., denoted by + or "aug-"): These are important for describing the loosely bound electrons in anions and for calculations of non-covalent interactions. youtube.com

Commonly used basis sets for organophosphorus compounds include Pople-style basis sets (e.g., 6-31G*, 6-311+G(2d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVDZ). beilstein-journals.orgwikipedia.org The selection involves a trade-off between desired accuracy and computational cost, with larger, more flexible basis sets yielding more accurate results at a higher computational expense. youtube.com

Calculation TypeCommon FunctionalsCommon Basis SetsTypical Application
Geometry OptimizationB3LYP, PBE0, PBE6-31G(d), 6-31+G(d), TZVPFinding the lowest-energy molecular structure. researchgate.netreddit.com
Energy CalculationsB3LYP, M06-2X, PBE06-311+G(2d,p), aug-cc-pVTZPredicting reaction energies and bond energies. nih.gov
NMR Shift CalculationsPBE0, B3LYP, PBE1PBE6-311G(2d,2p), pcS-n, IGLO-IIIPredicting ³¹P and ¹³C NMR chemical shifts. rsc.orgbeilstein-journals.org

Computational Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the calculated molecular structure and experimental measurements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing organophosphorus compounds, with ³¹P NMR being particularly informative. The Gauge-Including Atomic Orbital (GIAO) method is a robust and widely used quantum chemical approach for calculating NMR chemical shifts. rsc.org

For thiophosphates, GIAO calculations, typically performed at the DFT level, can predict ³¹P chemical shifts with a high degree of accuracy, aiding in structural elucidation. rsc.orgrsc.org Studies on O,O-diethyl thiophosphate, a close analog, have shown that theoretical calculations can accurately reproduce experimental shifts. rsc.org The accuracy of these predictions depends heavily on the chosen functional and basis set. For instance, levels of theory like PBE1PBE/6-31G(d) have been recommended for routine estimations, while higher levels can be used for more precise results. rsc.org For compounds containing third-period elements like sulfur, relativistic effects, such as spin-orbit coupling, can also be important for achieving high accuracy in chemical shift predictions. rsc.orgrsc.org

Calculated vs. Experimental ³¹P NMR Chemical Shifts for Related Phosphorus Compounds (Illustrative Data)
CompoundLevel of TheoryCalculated Shift (ppm)Experimental Shift (ppm)
O,O-diethyl thiophosphateGIAO-DFT(B3LYP)/pcS-4~69.5~68.0
Diethylphosphate (B48627)GIAO-DFT(B3LYP)/pcS-4~1.0~0.8
Note: Data is illustrative, based on findings for related compounds, to show the typical accuracy of GIAO calculations. researchgate.net

This compound is a salt that is often studied in solution. The solvent can significantly influence the molecule's conformation and properties, including NMR chemical shifts. mdpi.comscilit.com Therefore, accounting for solvent effects is crucial for accurate computational modeling.

Continuum models, such as the Polarizable Continuum Model (PCM), are an efficient way to incorporate the effects of a solvent. rsc.org In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. The Self-Consistent Reaction Field (SCRF) method is used to calculate the interactions between the solute and the solvent continuum. The Integral Equation Formalism variant of PCM (IEFPCM) is a widely used and robust implementation of this model. beilstein-journals.orgnih.gov Including IEFPCM in geometry optimizations and property calculations, such as NMR shifts, generally improves the agreement between theoretical predictions and experimental values measured in solution. beilstein-journals.orgnih.govmdpi.com

Conformational Analysis and its Impact on Spectroscopic Signatures

Computational analysis of this compound reveals the molecule's conformational flexibility, which significantly influences its spectroscopic characteristics. The rotation around the P-O and C-O bonds leads to various conformers with distinct energy levels. Theoretical calculations, often employing Density Functional Theory (DFT), can predict the vibrational frequencies corresponding to different conformers. These theoretical spectra can then be correlated with experimental data from techniques like FT-IR and Raman spectroscopy to identify the most stable conformations present in a sample. For instance, the characteristic P=S and P-O-C stretching frequencies are sensitive to the molecule's geometry.

The ammonium cation's interaction with the O,O-dimethyl thiophosphate anion through hydrogen bonding also plays a crucial role in stabilizing specific conformations and is reflected in the spectroscopic signatures. Computational models can simulate these hydrogen bonding patterns and their effect on the vibrational modes of both the anion and the cation.

A data table summarizing the calculated vibrational frequencies for a stable conformer of O,O-dimethyl thiophosphate is presented below.

Table 1: Calculated Vibrational Frequencies for O,O-Dimethyl Thiophosphate

Vibrational ModeCalculated Frequency (cm⁻¹)
P=S Stretch650–750
P-O-C Asymmetric Stretch950–1050
P-O-C Symmetric Stretch750–850
C-H Stretch2900–3000

Note: These are typical ranges and the exact frequencies can vary based on the computational method and basis set used.

Theoretical Studies of Molecular Interactions and Chelation

This compound can act as a ligand, forming complexes with various metal ions. Computational modeling is instrumental in understanding the nature of these interactions. By employing methods like DFT, researchers can predict the geometry of the resulting metal complexes and the strength of the coordination bonds. The thiophosphate group offers multiple potential coordination sites, including the sulfur and oxygen atoms. Theoretical calculations can determine the preferred binding site for different metal ions.

The electronic properties of this compound can be effectively analyzed using frontier molecular orbital (FMO) theory. nih.govyoutube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. youtube.comyoutube.com The HOMO represents the ability to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO signifies the ability to accept electrons, highlighting regions prone to nucleophilic attack. youtube.com

Computational software can calculate and visualize the HOMO and LUMO of the O,O-dimethyl thiophosphate anion. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Furthermore, computational analysis of the charge distribution reveals the partial charges on each atom within the molecule. nih.govrsc.org This information is vital for understanding intermolecular interactions, such as hydrogen bonding and interactions with polar solvents or charged species like metal ions. The charge distribution can be visualized using molecular electrostatic potential (MEP) maps, which show regions of positive and negative electrostatic potential.

Consideration of Relativistic Effects in Phosphorus-Containing Systems

In the realm of computational chemistry, the accurate theoretical modeling of molecules containing heavier elements necessitates the inclusion of relativistic effects. For phosphorus-containing systems, such as this compound, these effects, while often subtle, can be crucial for a precise description of molecular properties. Relativistic effects arise from the high velocities of electrons in the vicinity of atomic nuclei, leading to phenomena such as mass-velocity correction, the Darwin term, and spin-orbit coupling. These contributions can influence molecular geometries, bond energies, and spectroscopic parameters like NMR chemical shifts.

For elements in the third row of the periodic table, like phosphorus and sulfur, relativistic effects are not as pronounced as in heavier elements. However, their consideration becomes important for high-accuracy calculations, particularly when predicting properties that are sensitive to the electron density near the nucleus. The "Heavy Atom on Light Atom" (HALA) effect, for instance, describes the relativistic influence of a heavier atom on the NMR chemical shift of a neighboring lighter atom. In the case of O,O-dimethyl thiophosphate, the presence of the sulfur atom can introduce notable relativistic corrections to the ³¹P NMR chemical shift.

Theoretical Methodologies for Incorporating Relativistic Effects

Several computational methods have been developed to account for relativistic effects in molecular calculations. These methods can be broadly categorized into four-component, two-component, and scalar relativistic approaches.

Four-Component Methods: These methods, based on the Dirac equation, are the most rigorous and complete treatment of relativistic effects. The Dirac-Coulomb-Breit Hamiltonian is often employed in this context. While highly accurate, four-component calculations are computationally very demanding and are typically reserved for smaller systems or for benchmarking purposes. Studies on various organophosphorus compounds have utilized four-component Density Functional Theory (DFT) to investigate relativistic effects on NMR chemical shifts, providing a reference for more approximate methods. arxiv.orgwikipedia.org

Two-Component Methods: To reduce the computational cost of four-component methods, various two-component approaches have been developed. These methods transform the four-component Dirac equation into two two-component equations, one for the electronic and one for the positronic states. The Douglas-Kroll-Hess (DKH) and the Zeroth-Order Regular Approximation (ZORA) are among the most widely used two-component Hamiltonians. nctu.edu.twresearchgate.net The DKH method, in particular, has been shown to provide results in good agreement with four-component calculations for many properties, including those of phosphorus compounds. arxiv.orgresearchgate.net The order of the DKH transformation (e.g., DKH2, DKH4) can be increased to systematically improve the accuracy of the calculation. nctu.edu.tw

Scalar Relativistic Effects: For many applications, the most significant relativistic contributions come from the scalar relativistic terms (mass-velocity and Darwin corrections), while spin-orbit coupling can sometimes be neglected. Scalar relativistic methods account for these effects and are computationally less expensive than their two- or four-component counterparts. However, for certain properties, such as NMR chemical shifts in the presence of heavy atoms, the inclusion of spin-orbit coupling is essential for obtaining accurate results. nih.gov

Impact of Relativistic Effects on Molecular Properties of Thiophosphates

The inclusion of relativistic effects in the computational modeling of thiophosphates can lead to tangible changes in calculated molecular properties. These changes are critical for a direct and accurate comparison with experimental data.

Molecular Geometry: Relativistic effects can cause a contraction of s and p orbitals and an expansion of d and f orbitals. This can lead to small but significant changes in bond lengths and bond angles. For a molecule like O,O-dimethyl thiophosphate, relativistic corrections are expected to slightly shorten the P-S and P-O bond lengths. The magnitude of this effect is generally small for third-row elements but can be systematically investigated by comparing non-relativistic and relativistic calculations.

NMR Chemical Shifts: As previously mentioned, the ³¹P NMR chemical shift is particularly sensitive to relativistic effects, especially the spin-orbit contribution from the neighboring sulfur atom. Research on phosphine (B1218219) chalcogenides has demonstrated that the heavy atom effect can lead to significant changes in the calculated phosphorus chemical shifts. arxiv.org For O,O-diethyl thiophosphate, a closely related compound, studies have shown that relativistic effects, including spin-orbit coupling, are indispensable for achieving accurate ³¹P NMR shift values. nih.gov It is expected that similar effects are at play in this compound.

To illustrate the potential magnitude of these effects, the following table presents hypothetical data based on findings for similar organophosphorus thiocompounds. The values represent the difference in calculated properties between a non-relativistic (NR) method and a relativistic method (e.g., DKH2).

Table 1: Illustrative Relativistic Corrections for O,O-Dimethyl Thiophosphate Anion This table is interactive. Click on the headers to sort the data.

Property Non-Relativistic Value Relativistic Correction Relativistic Value
P-S Bond Length (Å) 2.105 -0.003 2.102
P-O Bond Length (Å) 1.620 -0.001 1.619
O-P-O Bond Angle (°) 103.5 +0.1 103.6
S-P-O Bond Angle (°) 114.0 -0.2 113.8

Note: These values are illustrative and intended to demonstrate the typical direction and magnitude of relativistic effects based on computational studies of similar molecules. Actual values would require specific calculations for this compound.

The data in the table highlights that while the changes in geometric parameters are minor, the impact on the ³¹P NMR chemical shift can be quite substantial. A correction of several parts per million is significant when comparing theoretical predictions with high-resolution experimental spectra. Therefore, for a reliable prediction of the spectroscopic properties of this compound, the consideration of relativistic effects is not merely a theoretical refinement but a practical necessity.

Environmental Fate and Abiotic/biotic Transformation of O,o Dimethyl Thiophosphate Anion

Occurrence as a Metabolite and Environmental Transformation Product of Organophosphate Pesticides

The O,O-dimethyl thiophosphate anion is not typically applied directly to the environment in large quantities. Instead, its prevalence is a direct result of the degradation and metabolism of several widely used organophosphate (OP) insecticides. nih.gov These parent compounds undergo transformation in soil, water, and within living organisms, leading to the formation of the O,O-dimethyl thiophosphate anion.

This anion, along with other dialkyl phosphates (DAPs), is a well-established biomarker for human exposure to organophosphate pesticides. nih.gov Its detection in human urine is a common method for monitoring exposure levels within a population. nih.gov

Prominent organophosphate pesticides that lead to the formation of the O,O-dimethyl thiophosphate anion include:

Malathion (B1675926): A broad-spectrum insecticide used in agriculture and public health.

Dimethoate (B1670662): A systemic insecticide and acaricide. nih.gov

Phentoate: An insecticide used on a variety of crops. nih.gov

Supracide (Methidathion): An insecticide and acaricide. nih.gov

Phosmet: An organophosphate insecticide.

The transformation from the parent pesticide to the O,O-dimethyl thiophosphate anion can occur through various chemical and biological pathways in the environment.

Table 1: O,O-Dimethyl Thiophosphate as a Metabolite of Key Organophosphate Pesticides

Parent PesticideChemical ClassPrimary Use
MalathionOrganophosphateInsecticide
DimethoateOrganophosphateInsecticide, Acaricide
PhentoateOrganophosphateInsecticide
Supracide (Methidathion)OrganophosphateInsecticide, Acaricide
PhosmetOrganophosphateInsecticide

Abiotic Degradation Processes in Environmental Matrices

The environmental persistence of the O,O-dimethyl thiophosphate anion is influenced by several non-biological degradation processes. These abiotic transformations are largely dependent on environmental conditions such as pH, sunlight, and temperature.

Hydrolysis in Aqueous Solutions (pH-Dependent Kinetics)

Hydrolysis is a primary abiotic degradation pathway for the O,O-dimethyl thiophosphate anion in aqueous environments. The rate of this chemical breakdown is significantly influenced by the pH of the solution.

Research on closely related organophosphate compounds, such as O,O'-dimethyl-O''-p-nitrophenyl thiophosphonate (dimethylparathion), provides insight into the hydrolysis kinetics. Studies have shown that the hydrolysis of dimethylparathion is a bimolecular reaction that is dependent on the concentration of hydroxide (B78521) ions. researchgate.net This indicates that the degradation is faster in alkaline (high pH) conditions.

The rate of hydrolysis for the dimethyl analogue of parathion (B1678463) has been observed to be considerably faster than its diethyl counterpart. researchgate.net For instance, at 15°C, the reaction constant for the dimethyl analogue is approximately 4.3 times higher than that for the diethyl version. researchgate.net This suggests that the methyl ester groups in O,O-dimethyl thiophosphate make it more susceptible to hydrolysis compared to its ethylated counterparts.

While specific kinetic data for the O,O-dimethyl thiophosphate anion across a full pH range is limited, the general principle of base-catalyzed hydrolysis is a key factor in its environmental persistence in water bodies. In acidic to neutral waters, hydrolysis is expected to be slower, potentially leading to longer persistence.

Photolytic Degradation Pathways

Sunlight can also play a role in the degradation of the O,O-dimethyl thiophosphate anion through photolysis. The extent of photolytic degradation depends on the intensity and wavelength of light, as well as the presence of other substances in the environment that can act as photosensitizers.

Direct photolysis occurs when the molecule itself absorbs light energy, leading to its decomposition. The urea (B33335) linkage in some pesticides is generally resistant to photolysis at wavelengths greater than 290 nm, which is the environmentally relevant part of the solar spectrum. nih.gov However, the phosphorus-sulfur bond in thiophosphates can be susceptible to cleavage upon absorbing light energy. nih.gov

Indirect photolysis involves other chemical species, known as photosensitizers, that absorb light and then transfer that energy to the O,O-dimethyl thiophosphate anion, causing it to break down. The presence of substances like humic acids in natural waters can facilitate indirect photolytic processes. Furthermore, the photocatalytic degradation of some organophosphates has been observed to be enhanced in the presence of titanium dioxide (TiO2), a common mineral.

Volatilization from Water and Moist Soils

Volatilization is the process by which a chemical evaporates from a solid or liquid phase into the air. The tendency of a chemical to volatilize from water is described by its Henry's Law constant, while its tendency to evaporate from a dry surface is related to its vapor pressure.

The O,O-dimethyl thiophosphate anion itself is ionic and therefore has a very low volatility. However, in its protonated acid form (O,O-dimethyl thiophosphoric acid), it exhibits some potential for volatilization. The vapor pressure of O,O-dimethyl thiophosphate has been reported as 0.421 mmHg at 25°C, indicating a degree of volatility. lookchem.com This suggests that under certain environmental conditions, particularly in its non-ionized form in acidic soils, volatilization could contribute to its dissipation from soil surfaces. The extent of volatilization from water surfaces is expected to be low due to its ionic nature in most natural water bodies.

Biotic Transformation Mechanisms

Microorganisms play a critical role in the breakdown of the O,O-dimethyl thiophosphate anion in the environment. Biotic degradation is often the most significant pathway for the ultimate removal of this compound from soil and water.

Microbial Degradation under Aerobic and Anaerobic Conditions

The microbial breakdown of the O,O-dimethyl thiophosphate anion can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the rates and pathways can differ significantly.

Under aerobic conditions, a variety of bacteria and fungi have been shown to degrade organophosphate compounds. researchgate.net The primary mechanism of microbial degradation is enzymatic hydrolysis, which cleaves the ester bonds of the molecule. oup.com For instance, some bacteria can utilize O,O-dimethyl phosphorodithioate (B1214789) as an energy source, producing dimethyl phosphate (B84403) and sulfate. capes.gov.br The degradation of some organophosphates is often more rapid in the presence of oxygen. For example, studies on dimethyl sulfide (B99878), another organosulfur compound, have shown that aerobic degradation rates can be more than ten times faster than anaerobic rates. oup.com

In anaerobic environments, such as saturated soils and sediments, microbial degradation of the O,O-dimethyl thiophosphate anion can still proceed, but often at a slower pace. Some microbial consortia are capable of degrading organophosphates under anaerobic conditions. oup.com The process often involves a series of reduction and hydrolysis reactions carried out by a community of different microorganisms.

The efficiency of microbial degradation is dependent on various environmental factors, including temperature, pH, nutrient availability, and the microbial population present. The optimal pH for the degradation of the related compound O,O-dimethyl phosphorodithioate by activated sludge has been found to be in the range of 6.5-7.0. nih.gov

Enzymatic Biotransformation in Environmental and Biological Systems

The enzymatic biotransformation of the O,O-dimethyl thiophosphate anion is a key process in its degradation. This process is largely driven by the metabolism of parent organophosphate pesticides, such as dimethoate, from which the anion is a metabolite. nih.gov In biological systems, particularly in mammals, the metabolism of dimethoate is a rapid process primarily occurring in the liver, with minimal degradation in other tissues. who.int

The primary metabolic pathways for dimethoate involve oxidative desulfuration and hydrolysis. who.int In mammals, hydrolysis is the predominant pathway, whereas in insects, oxidation is more prevalent. who.int The enzymatic kinetics of dimethoate and its primary toxic metabolite, omethoate (B27486), have been studied in rats and humans. The intrinsic clearance of dimethoate, which leads to the formation of omethoate, is significantly lower in human liver microsomes compared to rat liver microsomes. tandfonline.comnih.gov

In environmental systems, microorganisms play a crucial role in the degradation of organophosphates. For instance, activated sludge containing bacteria can be acclimated to degrade O,O-dimethyl phosphorodithioate, a related compound. nih.gov Specific bacterial strains, such as Thiobacillus thioparus and Pseudomonas sp., have been shown to degrade O,O-dimethyl phosphorodithioate, utilizing it as an energy source. capes.gov.br The degradation of phenthoate (B1677647), another organophosphate, in soil is attributed to extracellular heat-labile soil enzymes that convert it to its acid metabolite. nih.gov

The enzymatic biotransformation can be influenced by various factors, including the specific enzymes present and the environmental conditions. For example, the fungus Penicillium minioluteum and purified enzymes like penicillinase have been used to perform bioconversion of O,O-dimethyl-4-oxoazetidin-2-ylphosphonate, starting with ester bond hydrolysis. nih.gov

Table 1: Research Findings on Enzymatic Biotransformation

Organism/SystemCompoundKey FindingsReference
Human and Rat Liver MicrosomesDimethoateIntrinsic clearance of dimethoate to form omethoate is ~42-fold lower in human liver microsomes than in rat liver microsomes. tandfonline.comnih.gov
RatDimethoateRapidly degraded in the liver, primarily through hydrolysis. who.int
Activated SludgeO,O-dimethyl phosphorodithioateAcclimated activated sludge can effectively degrade the compound. nih.gov
Thiobacillus thioparusO,O-dimethyl phosphorodithioateUtilizes the compound as a sole energy source, producing dimethyl phosphate and sulfate. capes.gov.br
Soil EnzymesPhenthoateExtracellular enzymes convert phenthoate to phenthoate acid. nih.gov
Penicillium minioluteumO,O-dimethyl-4-oxoazetidin-2-ylphosphonateWhole-cell bioprocess leads to enantioselective amide bond hydrolysis. nih.gov

Identification of Biotic Degradation Products (e.g., Omethoate)

The biotic degradation of O,O-dimethyl thiophosphate and its parent compounds results in several transformation products. The most significant of these is omethoate (dimethoxon), the oxygen analog of dimethoate. who.inteurl-pesticides.eu Omethoate is formed through oxidative desulfuration and is considered the primary metabolite responsible for the toxic action of dimethoate. who.int It is a more potent inhibitor of acetylcholinesterase than dimethoate itself. eurl-pesticides.eu

In addition to omethoate, other degradation products have been identified. In the aerobic soil metabolism of dimethoate, the major end product is carbon dioxide, with desmethyl dimethoate and dimethylthiophosphoric acid being identified as minor non-volatile degradates. epa.gov The degradation of O,O-dimethyl phosphorodithioate by Thiobacillus thioparus yields dimethyl phosphate (DMP) and sulfate. capes.gov.br

The degradation pathway of dimethoate in soil under aerobic conditions primarily leads to the formation of omethoate. nih.govresearchgate.net While many intermediate by-products can be formed through both abiotic and biotic processes, omethoate is consistently identified as the major degradation product. nih.govresearchgate.net

Table 2: Identified Biotic Degradation Products

Parent CompoundDegradation ProductSystem/OrganismReference
DimethoateOmethoatePlants, insects, mammals, soil who.intnih.govresearchgate.net
DimethoateDesmethyl dimethoateAerobic soil epa.gov
DimethoateDimethylthiophosphoric acidAerobic soil epa.govnih.gov
O,O-dimethyl phosphorodithioateDimethyl phosphate (DMP)Thiobacillus thioparus capes.gov.br
O,O-dimethyl phosphorodithioateSulfateThiobacillus thioparus capes.gov.br
PhenthoatePhenthoate acidSoil enzymes nih.gov

Environmental Distribution and Mobility in Soil and Water Systems

The environmental distribution and mobility of the O,O-dimethyl thiophosphate anion are dictated by the physicochemical properties of its parent compounds, such as dimethoate. Dimethoate exhibits high water solubility (39,800 mg/L) and a low soil sorption capacity (Koc=20), which can vary depending on the soil type and organic matter content. nih.gov This high solubility and low sorption suggest a high potential for mobility in soil and leaching into groundwater. researchgate.net

The persistence of these compounds in the environment is variable. The half-life of dimethoate in soil can be around 200 days, influenced by factors such as temperature, pH, and the presence of microorganisms. apub.kr In an aerobic soil metabolism study, dimethoate degraded rapidly with a half-life of 2.4 days. epa.gov Hydrolysis is a major degradation pathway, particularly under alkaline conditions. nih.govdntb.gov.uabohrium.com

In water, the stability of dimethoate is pH-dependent. It is relatively stable in acidic and neutral solutions but decomposes rapidly in alkaline solutions. who.intdntb.gov.uabohrium.com Volatilization from water or moist soils is not a significant dissipation route due to its low vapor pressure and Henry's law constant. nih.gov

The presence of O,O-dimethyl dithiophosphate (B1263838) and its parent compounds in the environment is a result of their use as insecticides. nih.govcymitquimica.com These compounds can contaminate soil and groundwater, affecting various non-target organisms. apub.kr

Table 3: Environmental Fate Parameters

ParameterValue/DescriptionCompoundReference
Water Solubility39,800 mg/LDimethoate nih.gov
Soil Sorption Coefficient (Koc)20Dimethoate nih.gov
Soil Half-life~200 days (variable)Dimethoate apub.kr
Aerobic Soil Half-life2.4 daysDimethoate epa.gov
Degradation in WaterStable in acidic/neutral pH, rapid in alkaline pHDimethoate who.intdntb.gov.uabohrium.com
Dissipation RouteVolatilization is not a major routeDimethoate nih.gov

Analytical Method Development and Research Applications for Ammonium O,o Dimethyl Thiophosphate

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of ammonium (B1175870) O,O-dimethyl thiophosphate, allowing for its separation from interfering matrix components. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most commonly employed techniques.

HPLC methods for the analysis of O,O-dimethyl thiophosphate, the anionic component of ammonium O,O-dimethyl thiophosphate, typically utilize reverse-phase (RP) chromatography. sielc.com Method development involves the careful selection and optimization of the stationary phase, mobile phase composition, and detector settings to achieve the desired separation and sensitivity.

The most common stationary phase used is octadecyl silica (B1680970) (C18), which separates compounds based on their hydrophobicity. rsc.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comrsc.org For mass spectrometry (MS) compatible methods, volatile buffers like ammonium formate (B1220265) or the use of formic acid in the mobile phase are preferred over non-volatile acids like phosphoric acid. sielc.com Optimization of the mobile phase gradient and flow rate is critical to ensure efficient separation from other related compounds and matrix components. UV detection can be employed, for instance at 220 nm, to monitor for degradation of the compound.

Table 1: Example of HPLC Method Parameters for Organophosphate Metabolite Analysis

Parameter Condition
Column C18 Reverse-Phase
Mobile Phase Acetonitrile and water with formic or phosphoric acid sielc.com
Detector UV or Mass Spectrometry (MS)

| Application | Separation and quantification of dimethyl thiophosphate |

Ultra-Performance Liquid Chromatography (UPLC), also marketed as Ultra-Fast Liquid Chromatography (UFLC), utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times and improved resolution compared to traditional HPLC. sielc.com This technique is particularly valuable for high-throughput screening of numerous samples.

A validated UFLC-MS/MS method has been developed for the simultaneous quantification of six dialkyl phosphate (B84403) (DAP) metabolites, including dimethyl thiophosphate (DMTP). mdpi.com This method demonstrates high sensitivity and robustness, with a very short run time. The precision of the method is high, with relative standard deviations (%RSD) for DMTP ranging from 5.46% for intraday analysis to 11.33% for interday analysis. Accuracy is also excellent, with recovery rates between 86.04% and 97.82%. mdpi.com The low limit of detection (LOD) and limit of quantification (LOQ) highlight the method's suitability for trace-level analysis. mdpi.com

Table 2: Performance Data for UFLC-MS/MS Analysis of Dimethyl Thiophosphate (DMTP)

Parameter Value (ng/mL)
Limit of Detection (LOD) 0.0488 mdpi.com
Limit of Quantification (LOQ) 0.1479 mdpi.com
Accuracy (Interday) 86.04% - 97.82% mdpi.com

| Precision (%RSD, Interday) | 11.33% mdpi.com |

Analytical HPLC methods can be scaled up to preparative chromatography for the purpose of isolating and purifying larger quantities of specific compounds, such as impurities or analogues of this compound. sielc.com This process involves using larger columns with the same stationary phase and a proportionally higher mobile phase flow rate. The principles of separation remain the same as in the analytical scale, allowing for the collection of highly pure fractions of the target compound for further structural elucidation or for use as reference standards.

Detection and Quantification Strategies

Effective detection and precise quantification are critical for the analysis of this compound, especially at trace levels in complex samples.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of this compound. This method offers high specificity because it monitors for specific precursor-to-product ion transitions of the target analyte. Electrospray ionization (ESI) is a commonly used ionization source for such compounds.

LC-MS/MS methods have been successfully developed to quantify dimethyl thiophosphate (DMTP) in various matrices. mdpi.comnih.gov The technique allows for the detection of metabolites at very low concentrations, often in the nanogram per milliliter (ng/mL) range. mdpi.com The use of multiple reaction monitoring (MRM) enhances the selectivity of the analysis by minimizing interferences from the sample matrix.

Table 3: Example of MS/MS Parameters for DMTP Analysis

Compound Precursor Ion (m/z) Product Ion (m/z)
Dimethyl thiophosphate (DMTP) 130.9 63 nih.gov

| DMTP-d6 (Isotopic Label) | 146.9 | 96.9 nih.gov |

The use of stable isotope-labeled internal standards is the gold standard for accurate quantification in mass spectrometry-based methods. For the analysis of dimethyl thiophosphate (DMTP), a deuterated analogue, dimethyl thiophosphate-d6 (DMTP-d6), serves as an ideal internal standard. nih.gov

This isotopically labeled standard is chemically identical to the analyte and co-elutes chromatographically, but it is distinguishable by its higher mass. nih.gov Adding a known amount of the labeled standard to the sample at the beginning of the extraction process allows for the correction of any analyte loss during sample preparation and for the compensation of matrix effects (ion suppression or enhancement) during MS analysis. nih.gov The use of DMTP-d6 has been shown to result in high accuracy, with values for quality control samples ranging from 101% to 116%, and excellent linearity in calibration curves (R² > 0.994). nih.gov

Table 4: List of Compounds

Compound Name Abbreviation
This compound -
Acetonitrile MeCN
Dimethyl phosphate DMP
Dimethyl thiophosphate DMTP
Dimethyl thiophosphate-d6 DMTP-d6
Formic Acid -
Methanol -

Applications in Environmental Monitoring and Assessment

The environmental presence of this compound is predominantly a result of the breakdown of parent organophosphorus pesticides. nih.gov Consequently, its detection and monitoring are crucial for assessing environmental contamination and the efficacy of water treatment processes.

Detection and Quantification in Environmental Samples (e.g., Wastewater)

The detection of O,O-dimethyl thiophosphate and related organophosphorus compounds in wastewater is well-established through various analytical chemistry methods. Gas chromatography (GC) is the principal technique employed for this purpose. epa.govnih.gov U.S. Environmental Protection Agency (EPA) methods, such as Method 614 and 8141B, provide detailed procedures for the analysis of organophosphorus pesticides and their metabolites in municipal and industrial wastewater. epa.govnemi.gov

The general procedure involves extraction of the analyte from the water sample using a solvent like methylene (B1212753) chloride in hexane. epa.govepa.gov This is followed by a concentration step and, if necessary, cleanup procedures to remove interfering substances from the sample matrix. epa.gov Analysis is then performed by injecting the prepared sample into a gas chromatograph. For selective and sensitive detection of phosphorus-containing compounds like O,O-dimethyl thiophosphate, specific detectors are used, most commonly a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD). nemi.govepa.gov For unambiguous identification, especially in complex matrices or for confirmatory purposes, gas chromatography coupled with mass spectrometry (GC/MS) is recommended. epa.govcromlab-instruments.es

Newer methods utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and specialized electrochemical sensors are also being developed to achieve high sensitivity and low detection limits. nih.govmdpi.com

Table 1: Summary of Analytical Methods for Organophosphate Metabolite Detection

TechniqueDetectorSample PreparationKey FeaturesReference
Gas Chromatography (GC)Flame Photometric (FPD) or Nitrogen-Phosphorus (NPD)Liquid-liquid extraction with 15% methylene chloride in hexane.Standard EPA method for wastewater; provides good sensitivity for phosphorus compounds. epa.govepa.gov
Gas Chromatography-Mass Spectrometry (GC/MS)Mass Spectrometer (MS)Similar to GC-FPD/NPD; may require derivatization for certain metabolites.Provides definitive confirmation of compound identity. cromlab-instruments.escdc.gov
Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)Tandem Mass Spectrometer (MS/MS)Rapid liquid-liquid extraction.High throughput and sensitivity for detecting multiple metabolites in biological samples. mdpi.com
VoltammetryElectrochemical SensorMinimal sample preparation may be required.High sensitivity and potential for real-time monitoring. nih.gov

Monitoring of Environmental Transformation and Degradation Products

This compound is not typically applied directly to the environment but is formed through the chemical and biological degradation of widely used organophosphorus insecticides. nih.govresearchgate.net Therefore, its presence in soil or water serves as an indicator of contamination by these parent compounds. Research has identified O,O-dimethyl thiophosphate (DMTP) and the related O,O-dimethyl dithiophosphate (B1263838) (DMDTP) as metabolites of numerous pesticides. nih.govcdc.gov Monitoring these transformation products is essential for a complete understanding of the environmental fate and persistence of the applied pesticides. researchgate.net For instance, O,O-dimethyl dithiophosphate is a known metabolite of insecticides such as malathion (B1675926), dimethoate (B1670662), and phosmet. nih.gov

Table 2: Parent Pesticides and Their Thiophosphate Transformation Products

Parent Organophosphorus PesticideResulting Thiophosphate Metabolite(s)Reference
MalathionO,O-dimethyl phosphorothioate (B77711) (DMTP), O,O-dimethyl phosphorodithioate (B1214789) (DMDTP) cdc.govoup.com
DimethoateO,O-dimethyl dithiophosphate nih.gov
PhosmetO,O-dimethyl dithiophosphate nih.gov
ThiometonO,O-dimethyl phosphorothioate, O,O-dimethyl phosphorodithioate nih.gov

Applications in Chemical Research with Biological Systems

In biological systems, this compound is studied primarily as a biomarker of exposure to parent organophosphorus pesticides and in the context of the metabolic pathways that lead to either detoxification or bioactivation of these pesticides.

Tracing of Metabolism and Fate in in vitro and in vivo (non-human) Models

The metabolism of organophosphorus pesticides is extensively studied in various non-human models to understand their toxicokinetics. Following exposure, these pesticides are broken down into several metabolites, including dialkylphosphates (DAPs) like O,O-dimethyl thiophosphate. mdpi.com These metabolites are then excreted, primarily in the urine. oup.comnih.gov

In vivo studies often involve administering a parent pesticide to animal models, such as rabbits or rats, and then analyzing biological samples like urine and feces to identify and quantify the resulting metabolites. nih.gov For example, a study in rabbits developed a method to determine levels of related diethylphosphate (B48627) metabolites in fecal samples after exposure to parathion (B1678463). nih.gov This research demonstrated recovery rates of 92-106% for O,O-diethyl thiophosphate, showcasing the feasibility of tracing these metabolites. nih.gov Toxicokinetic models have been developed using data from such studies to predict the time course of metabolite excretion following different exposure scenarios. oup.com

In vitro studies, often using human liver microsomes, are crucial for elucidating the specific enzymes involved in metabolism, such as cytochrome P450s. researchgate.netnih.gov Research has shown that O,O-dimethyl thiophosphate (DMTP) is a major metabolite of malathion in these systems. researchgate.netmdpi.com Interestingly, one study indicated that the genotoxicity of DMTP in human cell lines requires metabolic activation by cytochrome P450 enzymes. nih.gov

Table 3: Findings from a Non-Human In Vivo Metabolism Study

Study ModelParent CompoundMetabolite AnalyzedSample MatrixKey FindingReference
RabbitsParathionO,O-diethyl thiophosphate (DETP)FecesAnalytical method developed with recovery rates of 92-106% for DETP. nih.gov

Studies on Interaction with Enzymes (e.g., Cholinesterases)

A primary mechanism of toxicity for organophosphorus pesticides is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. nih.govepa.gov The interaction of OP compounds and their metabolites with cholinesterases is a major focus of toxicological research. nih.govnih.gov

The parent phosphorothioate pesticides (containing a P=S bond) are not potent cholinesterase inhibitors themselves. They require metabolic bioactivation, a process known as desulfuration, which is mediated by cytochrome P450 enzymes. nih.gov This reaction converts the P=S bond to a P=O bond, creating the "oxon" analog of the pesticide. scribd.com These oxon metabolites are powerful, often irreversible, inhibitors of acetylcholinesterase. youtube.com

Table 4: Metabolic Pathways of Organophosphorus Pesticides and Enzyme Interaction

Metabolic PathwayEnzymes InvolvedProductEffect on Acetylcholinesterase (AChE)Reference
Desulfuration (Bioactivation)Cytochrome P450sOxon analog (e.g., Malaoxon)Potent, irreversible inhibition. nih.govscribd.com
Dearylation (Detoxification)Cytochrome P450s, EsterasesO,O-dimethyl thiophosphate (DMTP)Considered non-toxic; does not significantly inhibit AChE. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ammonium O,O-dimethyl thiophosphate, and how can reaction parameters be optimized for yield and purity?

  • The compound can be synthesized via a two-step process: (1) Reacting phosphorus pentasulfide (P₄S₁₀) with methanol in a solvent to form O,O-dimethyl hydrogen dithiophosphate, followed by (2) ammoniation with NH₃ gas to yield the ammonium salt . Key parameters include solvent choice (e.g., non-polar solvents to minimize side reactions), temperature control (20–40°C to avoid thermal degradation), and stoichiometric ratios (excess NH₃ ensures complete neutralization). Purity can be enhanced via recrystallization in ethanol-water mixtures.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Nuclear Magnetic Resonance (NMR): ³¹P NMR identifies phosphorus environments (δ ~50–60 ppm for thiophosphate groups), while ¹H/¹³C NMR resolves methyl and ammonium protons . X-ray Diffraction (XRD): Confirms crystal structure and hydrogen bonding patterns between ammonium ions and thiophosphate groups . FT-IR: Detects P=S (650–750 cm⁻¹) and P-O-C (950–1050 cm⁻¹) stretching vibrations.

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Stability studies should test pH ranges 2–12 at 25°C and 40°C. Under acidic conditions (pH < 4), hydrolysis of the thiophosphate ester bond may occur, releasing H₂S. In alkaline conditions (pH > 9), ammonium ions deprotonate, potentially destabilizing the salt. Use buffered solutions (e.g., citrate-phosphate buffer) and monitor degradation via HPLC-UV at 220 nm .

Advanced Research Questions

Q. What advanced analytical strategies can resolve contradictions in reported degradation pathways of this compound?

  • Conflicting data on degradation products (e.g., dimethyl thiophosphoric acid vs. sulfonic derivatives) may arise from varying experimental conditions. Use LC-MS/MS with electrospray ionization (ESI) to identify transient intermediates and GC-MS for volatile byproducts (e.g., CH₃SH). Isotopic labeling (¹⁸O/³⁴S) can track oxygen/sulfur exchange pathways .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for P-S and P-O bonds to predict hydrolysis susceptibility. Molecular Dynamics (MD): Simulate interactions with acetylcholinesterase (AChE) to assess inhibitory potential, using crystal structures of AChE-thiophosphate complexes as templates . Validate predictions with in vitro enzyme assays (Ellman’s method).

Q. What methodologies are suitable for studying the compound’s adsorption and mobility in soil matrices?

  • Conduct batch adsorption experiments using soil columns with varying organic matter (0.5–5%) and clay content. Analyze thiophosphate retention via ICP-OES for phosphorus and ion chromatography for ammonium. Apply the Freundlich isotherm model to quantify adsorption coefficients (Kf). For mobility, use ¹⁴C-labeled compound and track leaching rates under simulated rainfall .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.